4-CF3 Regioisomer as the Exclusive Scaffold for Pharmacologically Validated NHI-2 LDHA Inhibition
The 4-trifluoromethyl substitution pattern on the indole-2-carboxylate scaffold is an absolute structural requirement for the generation of NHI-2, the most potent and well-characterized compound in the N-hydroxyindole-2-carboxylate (NHI) series of LDHA inhibitors [1]. NHI-2 (derived directly from methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate via N-hydroxylation and 6-phenylation) exhibited LDHA enzyme inhibition with IC50 values of 14.7 μM (NADH cofactor) and 10.5 μM (pyruvate substrate), and demonstrated selectivity for LDHA over LDHB (IC50 55.8 μM) [1]. In a head-to-head comparator study, NHI-2 outperformed NHI-1 (the 4-bromo analog lacking the CF3 group) in cell-based lactate production assays in HeLa cells at 100–200 μM concentrations, and was the only NHI-class compound that showed meaningful antiproliferative activity against LPC006 and PANC-1 pancreatic cancer cell lines [1]. No published data exist demonstrating comparable LDHA inhibitory activity for derivatives of the 5-CF3 (CAS 1362860-89-6) or 6-CF3 (CAS 887360-34-1) positional isomers.
| Evidence Dimension | LDHA enzyme inhibition potency of derivative compound (NHI-2) built from target scaffold |
|---|---|
| Target Compound Data | NHI-2 (from 4-CF3 scaffold): IC50 = 14.7 μM (NADH), 10.5 μM (pyruvate); LDHB IC50 = 55.8 μM; selectivity ratio LDHA/LDHB ≈ 3.8 |
| Comparator Or Baseline | NHI-1 (4-Br analog, no CF3): weaker cellular activity; Mal-class inhibitors: inferior cellular uptake and antiproliferative activity; 5-CF3 and 6-CF3 isomer-derived NHI analogs: no published LDHA inhibition data |
| Quantified Difference | NHI-2 displayed optimal cell-based anti-glycolytic properties among all NHI and Mal compounds tested; only 4-CF3 substitution yields this activity profile |
| Conditions | LDHA enzyme inhibition assay (NADH and pyruvate conditions); HeLa cell lactate production assay (100–200 μM); LPC006 and PANC-1 cell proliferation assays; comparative study of NHI vs. Mal scaffolds |
Why This Matters
Procurement of the 4-CF3 isomer rather than the 5- or 6-CF3 isomer is mandatory for any medicinal chemistry program aiming to replicate or extend the NHI-2 LDHA inhibitor pharmacophore.
- [1] Granchi C, Calvaresi EC, Tuccinardi T, et al. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. Org Biomol Chem. 2013;11(38):6588-6596. View Source
